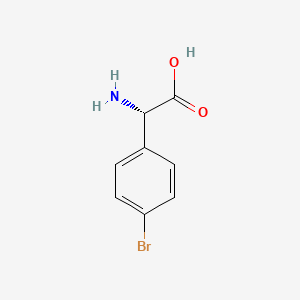

(S)-2-Amino-2-(4-bromophenyl)acetic acid

Description

Context of α-Amino Acid Derivatives in Contemporary Organic Chemistry

α-Amino acid derivatives that are not among the 20 proteinogenic amino acids have garnered substantial interest for their ability to impart unique structural and functional properties to molecules. These non-natural amino acids are instrumental in the development of novel pharmaceuticals, agrochemicals, and catalysts. Their incorporation into peptides can lead to enhanced metabolic stability, constrained conformations, and novel biological activities. The arylglycine scaffold, in particular, is a prevalent motif in numerous biologically active compounds.

Significance of Chiral α-Amino Acids as Fundamental Building Blocks in Synthesis

Chirality is a fundamental concept in the synthesis of biologically active molecules, as the physiological effects of enantiomers can differ significantly. Enantiomerically pure α-amino acids are highly sought-after as chiral building blocks, providing a reliable source of stereochemistry that can be transferred to a target molecule. researchgate.net Their utility stems from the presence of multiple reactive sites—the amino group, the carboxylic acid, and the side chain—which can be selectively modified to construct complex structures with high stereochemical control. cymitquimica.com

Overview of (S)-2-Amino-2-(4-bromophenyl)acetic Acid as a Stereochemically Defined Synthon

This compound is a "synthon," a term coined by E.J. Corey to describe a structural unit within a molecule that is related to a synthetic operation. researchgate.net In this case, it represents a chiral building block that can introduce a specific stereocenter and a functionalized aromatic ring into a larger molecule. The bromine atom on the phenyl ring provides a reactive handle for further chemical transformations, such as cross-coupling reactions, allowing for the construction of diverse and complex molecular frameworks. The defined (S)-stereochemistry at the α-carbon is crucial for its application in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(4-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLQICUORRMFHY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426155 | |

| Record name | (S)-2-Amino-2-(4-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848188-26-1 | |

| Record name | (S)-2-Amino-2-(4-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties

Tabulated Physical Data

Key physical properties of this compound and its common hydrochloride salt are summarized below.

| Property | This compound | This compound hydrochloride |

| CAS Number | 848188-26-1 bldpharm.com | 1391529-06-8 cymitquimica.com |

| Molecular Formula | C₈H₈BrNO₂ nih.gov | C₈H₉BrClNO₂ cymitquimica.com |

| Molecular Weight | 230.06 g/mol | 266.52 g/mol cymitquimica.com |

| Appearance | Solid | Solid cymitquimica.com |

Spectroscopic Data (NMR, IR, Mass Spectrometry)

While comprehensive, publicly available spectra are limited, data for related compounds and information from chemical suppliers indicate that the structure of this compound can be confirmed by standard spectroscopic techniques. bldpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would be expected to show characteristic signals for the aromatic protons on the 4-bromophenyl ring, a singlet for the α-proton, and broad signals for the amine and carboxylic acid protons.

¹³C NMR would display distinct resonances for the carboxylic acid carbon, the α-carbon, and the carbons of the aromatic ring, including the carbon bearing the bromine atom.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amine, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-Br stretching, as well as aromatic C-H and C=C stretching.

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns, including the isotopic signature of the bromine atom.

Chiral Resolution and Enantiomeric Purity Assessment of 2 Amino 2 4 Bromophenyl Acetic Acid

Chiral Resolution Techniques for Racemic Mixtures

The resolution of racemic 2-amino-2-(4-bromophenyl)acetic acid can be achieved through several established methods. These techniques exploit the different properties of the enantiomers when they interact with a chiral environment.

One of the most common and industrially favored methods for resolving racemic mixtures is through the formation of diastereomeric salts. creation.com This technique involves reacting the racemic amino acid with a chiral resolving agent, which is typically a chiral acid or base. acs.org In the case of racemic 2-amino-2-(4-bromophenyl)acetic acid, which is an amino acid, a chiral acid such as tartaric acid or camphorsulfonic acid can be used as the resolving agent. creation.com

The reaction between the racemic amino acid and the chiral resolving agent results in the formation of a pair of diastereomeric salts. These diastereomers are not mirror images of each other and therefore exhibit different physicochemical properties, such as solubility. creation.com This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will be less soluble in a given solvent and will crystallize out of the solution first. This less soluble salt can then be isolated by filtration.

Once the diastereomeric salt is isolated, the pure enantiomer of 2-amino-2-(4-bromophenyl)acetic acid can be recovered by breaking the salt, typically through treatment with a strong acid or base to neutralize the resolving agent. creation.com The choice of resolving agent and solvent system is crucial for achieving efficient separation and high yields of the desired enantiomer.

| Resolving Agent Type | Example | Principle of Separation |

| Chiral Acid | (+)-Tartaric Acid | Forms diastereomeric salts with the racemic amino acid, which are then separated by fractional crystallization based on solubility differences. |

| Chiral Base | Brucine | Not typically used for resolving acidic amino acids, but illustrates the principle of forming diastereomeric salts. |

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for obtaining enantiomerically pure amino acids. acs.org This method utilizes enzymes, such as lipases or proteases, which can stereoselectively catalyze a reaction on one enantiomer of the racemic mixture while leaving the other unreacted. acs.orgnih.gov

For the resolution of racemic 2-amino-2-(4-bromophenyl)acetic acid, a common strategy involves the enzymatic hydrolysis of its corresponding ester derivative. acs.org The racemic amino acid is first converted to its ester, for example, the methyl or ethyl ester. This racemic ester is then subjected to hydrolysis in the presence of a lipase, such as Candida antarctica Lipase B (CALB), which is known for its versatility and high enantioselectivity. nih.govnih.govresearchgate.net The enzyme will selectively hydrolyze one of the enantiomeric esters to the corresponding carboxylic acid, while the other enantiomeric ester remains unchanged.

This results in a mixture of the (S)-acid and the unreacted (R)-ester (or vice-versa, depending on the enzyme's specificity). These two compounds, having different functional groups, can then be easily separated by standard chemical techniques like extraction or chromatography. The desired enantiomer can be obtained either directly as the product of the enzymatic reaction or by subsequent hydrolysis of the unreacted ester. The efficiency of this process is often described by the enantiomeric ratio (E-value), with higher E-values indicating better selectivity. researchgate.net

| Enzyme Class | Example Enzyme | Reaction Type | Separation Principle |

| Lipase | Candida antarctica Lipase B (CALB) | Hydrolysis of a racemic ester of the amino acid | Separation of the resulting acid from the unreacted ester. |

| Protease | Subtilisin | Hydrolysis of a racemic ester of the amino acid | Separation of the resulting acid from the unreacted ester. |

Chromatographic Methods for Enantiomeric Purity Determination

Accurate determination of the enantiomeric purity of (S)-2-amino-2-(4-bromophenyl)acetic acid is crucial. Chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC), are the most powerful and widely used methods for this purpose.

Chiral HPLC is a direct method for separating and quantifying enantiomers. tsijournals.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For the analysis of compounds like 2-amino-2-(4-bromophenyl)acetic acid, polysaccharide-based CSPs are often employed. springernature.commdpi.com

While a specific validated HPLC method for this compound is not detailed in the provided search results, a study on the closely related compound, β-amino-β-(4-bromophenyl)propionic acid, provides a strong model for a suitable methodology. tsijournals.com In this study, a (R,R) Whelk-O1 column, which is a Pirkle-type or donor-acceptor CSP, was successfully used. tsijournals.com The mobile phase consisted of a mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropyl amine. The inclusion of a small amount of an acidic or basic modifier, such as TFA or an amine, is often necessary to improve peak shape and resolution for amino acids. tsijournals.com

The following table summarizes a typical set of HPLC conditions that could be adapted for the analysis of this compound, based on the method for its β-amino acid analog. tsijournals.com

| Parameter | Condition |

| Column | (R,R) Whelk-O1 (or other suitable polysaccharide-based chiral column) |

| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid / Isopropyl Amine |

| Detector | UV (e.g., at 225 nm) |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25°C) |

The resolution between the enantiomeric peaks is a critical parameter in validating the method, with a value greater than 1.5 generally considered indicative of a good separation. tsijournals.com

Stereochemical Stability and Racemization Studies

The stereochemical stability of an enantiomerically pure compound is a significant concern, as racemization can lead to a loss of optical purity over time. Racemization is the process by which a pure enantiomer converts into a racemic mixture. For α-amino acids, this process typically occurs via the deprotonation of the α-carbon, leading to the formation of a planar carbanion intermediate. creation.commdpi.com Reprotonation can then occur from either face, resulting in either the original enantiomer or its opposite.

The rate of racemization is influenced by several factors, including temperature, pH, and the presence of catalysts. creation.commdpi.comnih.gov For α-aryl-α-amino acids like 2-amino-2-(4-bromophenyl)acetic acid, the aromatic ring can stabilize the carbanion intermediate through resonance, which can potentially increase the rate of racemization compared to aliphatic amino acids. acs.orgmdpi.com

Studies on the racemization of arylglycines have shown that the nature of the substituent on the aromatic ring can affect the rate. acs.org Electron-withdrawing groups can further stabilize the carbanion, potentially accelerating racemization. The bromine atom at the para position of the phenyl ring in the target compound is an electron-withdrawing group, which might influence its stereochemical stability. Maintaining the enantiomeric purity of this compound requires careful control of storage and processing conditions, particularly avoiding high temperatures and extremes of pH. creation.comnih.gov

Chemical Transformations and Derivatization of S 2 Amino 2 4 Bromophenyl Acetic Acid

Reactions Involving the Amino Acid Moiety

The amino acid core of (S)-2-Amino-2-(4-bromophenyl)acetic acid, consisting of a carboxyl group and an amino group attached to the same chiral carbon, is the site of numerous classical and modern organic reactions. These transformations are fundamental for peptide synthesis, the introduction of protecting groups, and the creation of novel derivatives with modified physicochemical properties.

The reactivity of both the amino and carboxyl groups necessitates careful strategic planning, often involving the use of protecting groups to achieve selective transformations.

Amide Bond Formation: The primary amine of this compound can react with carboxylic acids or their activated derivatives to form amides. Conversely, the carboxylic acid can be coupled with primary or secondary amines to yield the corresponding N-substituted amides. organic-chemistry.orgnih.gov Direct amidation between the carboxylic acid and an amine can be achieved using coupling reagents or catalysts that facilitate dehydration. organic-chemistry.orgucl.ac.uk Boronic acid derivatives have been shown to be effective catalysts for direct amidation under mild conditions. organic-chemistry.org

Esterification: The carboxyl group is readily converted to an ester through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. wikipedia.orgorganic-chemistry.org For instance, refluxing this compound with methanol (B129727) and sulfuric acid would yield the corresponding methyl ester. wikipedia.org This transformation is often a preliminary step to protect the carboxyl group or to enhance the compound's solubility in organic solvents.

Protecting Group Strategies: To selectively modify one functional group in the presence of the other, protecting group strategies are essential. organic-chemistry.org The amino group is typically protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) derivative. organic-chemistry.orgbldpharm.com The Boc group is stable under a variety of conditions but can be removed with acid, while the Fmoc group is cleaved under basic conditions, allowing for orthogonal protection strategies. organic-chemistry.org The carboxylic acid is commonly protected as an ester, for example, a methyl, ethyl, or benzyl (B1604629) ester, which can be later hydrolyzed back to the carboxylic acid. organic-chemistry.org

Table 1: Common Protecting Groups for Amino Acids

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Amino Group | tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) |

| Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) |

| Carboxyl Group | Methyl Ester | -OMe | Acid or Base Hydrolysis |

Beyond esterification, the carboxyl group can undergo several other important transformations. It can be activated to facilitate amide bond formation, as mentioned previously. This activation is typically achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride, an acyl azide, or an active ester.

Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol, (S)-2-amino-2-(4-bromophenyl)ethanol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄) and necessitates the prior protection of the amino group to prevent side reactions.

Another synthetic route involves converting the carboxylic acid into an aliphatic amine. thermofisher.com This can be accomplished by first coupling the activated carboxylic acid with a half-protected diamine, followed by the removal of the protecting group to reveal a new primary amine functionality. thermofisher.com

The primary amino group is a versatile handle for derivatization. Besides acylation to form amides, it can undergo alkylation, arylation, and reaction with various electrophiles.

N-Alkylation: The nucleophilic amino group can be alkylated using alkyl halides. This reaction can lead to a mixture of mono- and di-alkylated products, so reaction conditions must be carefully controlled. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for introducing alkyl groups.

Diazotization: Aromatic primary amines are known to form diazonium salts upon reaction with nitrous acid. learncbse.in While this reaction is a cornerstone for the chemistry of aromatic amines like aniline, its application to α-amino acids like this compound can lead to substitution of the amino group with a hydroxyl group, often with retention or inversion of stereochemistry depending on the reaction conditions.

Derivatization for Analysis: The primary amine can be reacted with specific reagents to create derivatives with enhanced detection properties for analytical techniques like HPLC-MS. mdpi.comwaters.com Reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) can react with the primary amine to improve ionization efficiency in mass spectrometry. mdpi.com

Functionalization via the 4-Bromophenyl Group

The bromine atom on the phenyl ring serves as a key functional handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions. This allows for the construction of complex biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govuwindsor.ca The carbon-bromine bond in this compound is susceptible to oxidative addition to a low-valent palladium species, initiating the catalytic cycle for various cross-coupling reactions. libretexts.orgnih.gov

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions, involving the reaction of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgresearchgate.net This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability and stability of the organoboron reagents. nih.govmdpi.com

For this compound, the 4-bromophenyl moiety can be coupled with a wide range of arylboronic acids and heteroarylboronic acids to generate biaryl and heteroaryl-substituted phenylalanine analogs, respectively. mdpi.comrsc.orgresearchgate.netresearchgate.net The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. Before the coupling reaction, the amino and carboxyl groups of the amino acid are usually protected to prevent interference with the catalyst and base.

The general mechanism involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the protected this compound. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

Table 2: Illustrative Suzuki-Miyaura Coupling of Protected this compound

| Boronic Acid Partner | Product Structure |

|---|---|

| Phenylboronic acid | Protected (S)-2-amino-2-([1,1'-biphenyl]-4-yl)acetic acid |

| Pyridine-3-boronic acid | Protected (S)-2-amino-2-(4-(pyridin-3-yl)phenyl)acetic acid |

This strategy has been extensively used to synthesize novel compounds for drug discovery, as the introduction of different aryl and heteroaryl groups can significantly modulate the biological activity of the parent molecule. mdpi.comrsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the widely used Suzuki and Buchwald-Hartwig reactions, the bromine atom on the phenyl ring of this compound serves as a versatile handle for various other transition metal-catalyzed cross-coupling reactions. These methodologies allow for the introduction of a diverse range of functional groups, significantly expanding the molecular complexity accessible from this starting material. Key among these are the Sonogashira, Heck, and cyanation reactions.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, a transformation of significant utility in the synthesis of pharmaceuticals and organic materials. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org The 4-bromophenyl moiety of the title compound is a suitable substrate for this transformation, enabling the synthesis of arylalkyne derivatives. The reaction proceeds under mild conditions, often at room temperature, which helps preserve the stereochemical integrity of the chiral amino acid center. wikipedia.org While standard conditions involve both palladium and copper, copper-free variations have also been developed. organic-chemistry.org

Heck Reaction: The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes, catalyzed by a palladium species. organic-chemistry.org This reaction forms a new carbon-carbon bond at the alkene, typically with high trans selectivity. organic-chemistry.org The 4-bromo group of this compound can be coupled with various activated alkenes, such as acrylates or styrenes, to generate substituted cinnamic acid derivatives or stilbene-like structures, respectively. This method provides a direct route to elaborate the aromatic core of the amino acid.

Cyanation: The introduction of a nitrile (-CN) group in place of the bromine atom is a valuable transformation, as the nitrile can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocycles. Transition metal-catalyzed cyanation of aryl bromides offers a reliable method to achieve this. organic-chemistry.org Palladium and nickel catalysts are commonly employed, using cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). organic-chemistry.org These reactions often show broad functional group tolerance, which is critical when working with a multifunctional molecule like an amino acid. organic-chemistry.org

Table 1: Overview of Other Transition Metal-Catalyzed Coupling Reactions for Aryl Bromides This table summarizes general conditions and outcomes for coupling reactions applicable to the 4-bromophenyl moiety.

| Reaction | Coupling Partner | Typical Catalyst System | General Product |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) wikipedia.orglibretexts.org | Arylalkyne (Ar-C≡C-R) |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N, K₂CO₃) organic-chemistry.org | Substituted Alkene (Ar-CH=CH-R) |

| Cyanation | Cyanide Source (e.g., Zn(CN)₂) | Pd or Ni catalyst, Ligand (e.g., phosphine-based) organic-chemistry.org | Aryl Nitrile (Ar-CN) |

Nucleophilic Aromatic Substitution Reactions on the Bromophenyl Moiety

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-poor. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho and/or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge in this intermediate is delocalized onto the aromatic ring and is effectively stabilized by the ortho/para EWGs. wikipedia.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. youtube.com

Performing nucleophilic aromatic substitution on such unactivated aryl halides typically requires forcing conditions, such as high temperatures or the use of extremely strong bases (e.g., sodium amide, NaNH₂). libretexts.orgyoutube.com Under such harsh conditions, side reactions and degradation of the amino acid moiety are likely.

Table 2: General Conditions for Nucleophilic Aromatic Substitution (SNAr) This table compares the typical requirements for SNAr on activated versus unactivated aryl halides.

| Ring System | Ring Electronics | Typical Nucleophiles | Reaction Conditions |

|---|---|---|---|

| Activated Aryl Halide | Contains strong electron-withdrawing groups (e.g., -NO₂) ortho/para to the halide. masterorganicchemistry.com | Amines, alkoxides, thiols | Mild (e.g., room temperature to moderate heating) wikipedia.orgmasterorganicchemistry.com |

| Unactivated Aryl Halide | Lacks strong electron-withdrawing groups, as in the title compound. | Very strong bases (e.g., NaNH₂, organolithiums) | Harsh (e.g., high temperatures, high pressure, or benzyne (B1209423) mechanism) libretexts.orgyoutube.com |

Conjugation Strategies for Hybrid Molecule Synthesis

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single hybrid molecule. researchgate.net This approach aims to create new chemical entities with potentially enhanced activity, better selectivity, or a dual mode of action. This compound is a valuable building block for this purpose, as it contains multiple functional handles that can be used for conjugation: the amino group, the carboxylic acid group, and the 4-bromophenyl moiety.

Conjugation via the Amino Acid Moiety: The primary amine and carboxylic acid functionalities are classic handles for forming amide bonds. The carboxylic acid can be activated (e.g., as an acid chloride or with coupling reagents like DCC/EDC) and reacted with an amine-containing molecule. Conversely, the amino group can react with an activated carboxylic acid on another molecule. This straightforward peptide coupling chemistry allows for the conjugation of the bromophenylglycine core to peptides, heterocyclic scaffolds, or other molecular fragments.

Conjugation via the Bromophenyl Moiety: The bromine atom provides a site for transition metal-catalyzed cross-coupling reactions, as detailed in section 4.2.1.2. This allows for the direct attachment of diverse aryl, heteroaryl, or alkynyl groups, leading to the synthesis of complex hybrid structures. For example, research on related structures has shown that a 2-(4-bromophenyl)quinoline (B1270115) core can be elaborated by reacting the bromo-substituent or by modifying a carbohydrazide (B1668358) group attached to the quinoline. nih.govacs.org These strategies lead to the creation of extensive libraries of hybrid molecules, such as quinoline-oxadiazole and quinoline-pyrazole hybrids, which have been investigated for various biological activities. nih.govacs.org

The combination of these strategies allows for a modular approach to hybrid molecule synthesis. One can first perform a cross-coupling reaction on the bromophenyl ring and then use the amino acid functionality for a subsequent conjugation, or vice versa. This versatility makes this compound a powerful scaffold in medicinal chemistry and materials science.

Table 3: Examples of Hybrid Structures Derived from Bromophenyl Precursors This table illustrates the types of hybrid molecules that can be synthesized using strategies applicable to this compound.

| Precursor Type | Conjugation Strategy | Hybrid Molecule Class | Potential Application Area | Reference |

|---|---|---|---|---|

| 2-(4-Bromophenyl)quinoline | Reaction at a carbohydrazide group | Quinoline-hydrazone derivatives | Antimicrobial | nih.govacs.org |

| 2-(4-Bromophenyl)quinoline | Cyclocondensation with dicarbonyls | Quinoline-pyrazole hybrids | Antimicrobial | nih.gov |

| 2-(4-Bromophenyl)quinoline-thiol | Alkylation/Acylation of thiol | Quinoline-oxadiazole-thioether hybrids | Anticancer, Antimicrobial | nih.gov |

| 4-Bromophenacyl bromide | Cyclocondensation with thiourea (B124793) derivatives | Thiazolyl-pyrazoline hybrids | Antimicrobial | acs.org |

Advanced Spectroscopic and Structural Characterization of S 2 Amino 2 4 Bromophenyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete picture of the atomic connectivity and chemical environment of (S)-2-Amino-2-(4-bromophenyl)acetic acid can be assembled.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The 4-bromophenyl group presents a characteristic AA'BB' splitting pattern for its aromatic protons due to the substituent at the para position. The two protons ortho to the aminoacetic acid group (H-2' and H-6') would appear as one doublet, while the two protons meta to the group (H-3' and H-5') would appear as a second doublet further upfield. The single proton at the chiral center (α-proton) would appear as a singlet, or a multiplet if coupled to the amine protons. The protons of the amino group (NH₂) and the carboxylic acid group (COOH) are typically broad singlets and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon framework. Six distinct signals are anticipated for the eight carbon atoms. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield. The four unique carbons of the para-substituted phenyl ring would yield four signals in the aromatic region, with the carbon atom bonded to the bromine (C-4') showing the influence of the halogen. The chiral α-carbon (C-2) would resonate in the aliphatic region.

Predicted ¹H and ¹³C NMR Spectroscopic Data Predicted data based on analogous structures and standard chemical shift values. Actual values may vary based on solvent and experimental conditions.

| Predicted ¹H NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| Aromatic Protons (AA'BB' system) | 7.20 - 7.60 (d, 4H) |

| α-Proton (CH) | ~5.0 (s, 1H) |

| Amine Protons (NH₂) | Broad signal |

| Carboxylic Acid Proton (COOH) | Broad signal |

| Predicted ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 170 - 175 |

| Aromatic C (quaternary, C-1') | 135 - 140 |

| Aromatic CH (C-2', C-6') | 128 - 132 |

| Aromatic CH (C-3', C-5') | 130 - 134 |

| Aromatic C-Br (C-4') | 120 - 125 |

| α-Carbon (CH-N) | 55 - 60 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are utilized. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would be used to confirm the coupling within the aromatic ring system, showing a cross-peak between the ortho and meta protons of the 4-bromophenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the α-proton signal to the α-carbon signal and each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include the α-proton to the quaternary aromatic carbon (C-1') and the carbonyl carbon, providing conclusive evidence for the connectivity of the aminoacetic acid moiety to the phenyl ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural insights from the fragmentation pattern of the molecule. For this compound (molar mass ~230.06 g/mol ), the mass spectrum would show a characteristic molecular ion peak. bldpharm.com Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion region will display a distinctive pair of peaks (M⁺ and M⁺+2) of nearly equal intensity, which is a hallmark of a monobrominated compound.

The fragmentation pattern upon electron ionization is predictable based on the functional groups present. libretexts.org The most common fragmentation pathways for α-amino acids include the loss of the carboxyl group and cleavages adjacent to the amine group.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Identity | Notes |

| 231/229 | [C₈H₈BrNO₂]⁺ | Molecular ion (M⁺) peak, showing the Br isotope pattern. |

| 186/184 | [C₇H₇BrN]⁺ | Resulting from the loss of the carboxyl group (•COOH, 45 Da). This is a very common fragmentation for amino acids. libretexts.org |

| 171/169 | [C₆H₄Br]⁺ | Resulting from loss of the entire aminoacetic acid side chain. |

| 155 | [C₆H₅Br]⁺ | Phenyl bromide radical cation. |

| 105 | [C₇H₇N]⁺ | Fragment from cleavage of the C-C bond and loss of the bromophenyl group. |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

While NMR and MS confirm the molecular formula and connectivity, single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure in the solid state. Most importantly, it allows for the unambiguous assignment of the absolute configuration at the chiral α-carbon. For this compound, this technique would confirm the (S)-stereochemistry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the characteristic vibrational modes of the functional groups. For this compound, the spectrum would be dominated by absorptions from the carboxylic acid and amino groups. In its non-zwitterionic form, a broad absorption band from approximately 2500 to 3300 cm⁻¹ would be characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid. The N-H stretching vibrations of the primary amine would appear in the 3300-3500 cm⁻¹ region. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected around 1700-1730 cm⁻¹. Other key bands include those for aromatic C=C stretching (approx. 1600 and 1475 cm⁻¹) and the C-Br stretch at lower frequencies (typically 500-600 cm⁻¹).

Predicted Infrared (IR) Absorption Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Carbonyl) | 1700 - 1730 | Strong |

| C=C Stretch (Aromatic) | ~1600, ~1475 | Medium-Strong |

| C-N Stretch | 1020 - 1250 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule. The 4-bromophenyl group acts as the primary chromophore. The spectrum is expected to show absorptions in the UV region corresponding to π → π* transitions of the aromatic ring. Typically, substituted benzene (B151609) rings show a primary band (E2-band) around 200-220 nm and a secondary, less intense band (B-band) around 250-280 nm. The presence of the bromine atom and the amino acid substituent may cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. acs.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in elucidating its stability, reactivity, and the nature of its intramolecular and intermolecular interactions. By solving the Schrödinger equation within the DFT framework, typically using functionals like B3LYP and basis sets such as 6-311G++(d,p), researchers can obtain optimized molecular geometry and various electronic properties. nih.govresearchgate.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. nih.gov The energy difference between HOMO and LUMO, known as the energy gap (Egap), is a critical parameter for determining molecular reactivity and kinetic stability; a large energy gap suggests high stability and low reactivity. nih.gov For bromophenyl-containing compounds, the HOMO is often distributed across the phenyl ring, while the LUMO can be similarly located, indicating the ring's central role in the molecule's electronic activity. nih.gov

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. nih.gov Such maps are crucial for predicting how the molecule will interact with biological receptors or other reagents. nih.gov Theoretical studies on related structures also employ Hirshfeld surface analysis to explore and quantify intermolecular interactions, such as hydrogen bonds, which are vital for understanding crystal packing. nih.govresearchgate.netresearchgate.net

Table 1: Representative Electronic Properties of this compound Predicted by DFT (Note: These are illustrative values based on typical calculations for similar aromatic amino acids and bromophenyl derivatives. Actual values will vary with the specific computational method.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability, centered on the bromophenyl ring. |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (Egap) | ~ 5.3 eV | Suggests high chemical stability and relatively low reactivity. nih.gov |

| Dipole Moment | ~ 3.5 D | Quantifies the overall polarity of the molecule. |

Molecular Dynamics Simulations and Conformational Analysis

MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. This allows for the exploration of different conformational states and provides insight into the molecule's dynamic behavior in various environments, such as in aqueous solution. For this compound, key dihedral angles determining its conformation include the rotation around the bond connecting the chiral carbon to the bromophenyl ring and the bonds within the amino acid backbone.

Conformational analysis of related molecules, such as substituted prolines, has shown that even subtle changes in substitution can significantly alter the preferred three-dimensional structure. nih.govresearchgate.net For the title compound, analysis would focus on the rotational barriers of the phenyl and carboxyl groups to identify low-energy conformers. Understanding these conformational preferences is a prerequisite for molecular docking studies and for building robust structure-activity relationship models. frontiersin.org

Table 2: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Atoms Involved | Description |

| χ1 | N - Cα - Cβ - Cγ (phenyl) | Rotation of the 4-bromophenyl group relative to the amino acid backbone. |

| ψ | N - Cα - C' - O | Rotation around the Cα-carboxyl carbon bond. |

| φ | C'(-1) - N - Cα - C' | Rotation around the N-Cα bond (relevant in a peptide context). |

In Silico Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic parameters, which serves as a powerful tool for structure verification and analysis. Techniques like quantum mechanics (QM), particularly DFT, and modern machine learning (ML) algorithms are used to forecast NMR and IR spectra. nih.govnih.gov

For nuclear magnetic resonance (NMR) spectroscopy, DFT-based calculations can predict proton (¹H) and carbon-¹³ (¹³C) chemical shifts with a reasonable degree of accuracy, often with root mean square errors for ¹H shifts between 0.2 and 0.4 ppm. nih.gov These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Machine learning models, trained on large databases of experimental spectra, have also emerged as a rapid and accurate method for predicting chemical shifts from a chemical structure. nih.govnmrdb.org

Similarly, the vibrational frequencies in an infrared (IR) spectrum can be calculated using DFT. These calculations determine the normal modes of vibration for the molecule, corresponding to the absorption peaks in an experimental IR spectrum. This allows for the assignment of specific peaks to the vibrations of functional groups, such as the C=O stretch of the carboxylic acid, the N-H bends of the amine, and the characteristic vibrations of the substituted benzene ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) (Note: Predicted in a typical deuterated solvent like DMSO-d₆. Values are estimates based on general principles and data for similar structures.)

| Atom | Type | Predicted Chemical Shift (ppm) | Rationale |

| Hα | ¹H | ~ 4.5 | Alpha-proton adjacent to amino, carboxyl, and phenyl groups. |

| Aromatic H | ¹H | ~ 7.4 - 7.6 | Protons on the bromophenyl ring, deshielded by aromaticity. |

| NH₂ | ¹H | ~ 3.0 - 4.0 | Amine protons, chemical shift can be broad and variable. |

| COOH | ¹H | ~ 12.0 - 13.0 | Carboxylic acid proton, highly deshielded. |

| Cα | ¹³C | ~ 55 - 60 | Alpha-carbon. |

| Aromatic C | ¹³C | ~ 120 - 140 | Carbons of the bromophenyl ring. |

| C=O | ¹³C | ~ 170 - 175 | Carbonyl carbon of the carboxylic acid. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com This approach is fundamental in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and minimizing the need for extensive experimental screening. frontiersin.orgnih.gov

For derivatives of this compound, a QSAR study would involve several key steps:

Data Set Assembly: A collection of derivatives with modifications at the amino, carboxyl, or phenyl groups is synthesized, and their biological activity (e.g., IC₅₀ values against a specific enzyme) is experimentally measured. frontiersin.org

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), hydrophobic (e.g., LogP), and topological properties. mdpi.comnih.gov

Model Generation and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable). frontiersin.org The predictive power and robustness of the model are rigorously tested using techniques like cross-validation and by using an external test set of compounds not included in the model-building process. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also widely used. frontiersin.org These methods align the set of molecules and calculate steric and electrostatic fields around them, providing 3D contour maps that highlight which regions of the molecule are sensitive to modification for increasing or decreasing activity. frontiersin.org

Table 4: Examples of Molecular Descriptors for QSAR Modeling of Derivatives

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Dipole Moment, Partial Atomic Charges | Charge distribution and polar interactions. |

| Steric / Size | Molecular Weight, Molar Volume, Surface Area | Size and shape of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |

| Topological | Wiener Index, Connectivity Indices | Molecular branching and connectivity. |

| Quantum-Chemical | HOMO/LUMO Energies, Hardness | Reactivity and electronic properties. mdpi.com |

Conclusion

(S)-2-Amino-2-(4-bromophenyl)acetic acid stands out as a chiral building block of significant interest in academic and industrial research. Its well-defined stereochemistry, coupled with the versatile reactivity of its carboxylic acid, amino, and bromophenyl moieties, provides a powerful platform for the synthesis of a wide array of complex and potentially bioactive molecules. As the demand for enantiomerically pure compounds continues to grow, the importance of synthons like this compound in the toolbox of the modern organic chemist is set to increase.

Applications in Advanced Organic and Medicinal Chemistry Synthesis

(S)-2-Amino-2-(4-bromophenyl)acetic Acid as a Chiral Building Block in Complex Molecule Synthesis

The enantiopure nature of this compound is fundamental to its application in asymmetric synthesis. The presence of a stereochemically defined center allows for the construction of molecules with precise three-dimensional arrangements, a critical factor for selective interaction with biological systems. nih.gov The compound serves as a key intermediate in organic synthesis and for pharmaceutical applications. cymitquimica.comchemimpex.com

The production of single-enantiomer drug intermediates is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. nih.govresearchgate.net this compound and its derivatives are classified as valuable building blocks and pharmaceutical intermediates. cymitquimica.combldpharm.com Its utility is highlighted in the development of chiral drugs, where it can be incorporated as a key structural fragment. For instance, the broader class of bromophenylacetic acids is used in the synthesis of anti-inflammatory drugs. chemimpex.com

The synthesis of chiral APIs often relies on biocatalytic processes or the use of chiral synthons. researchgate.netnih.gov this compound fits perfectly into this strategy as a readily available, enantiomerically pure starting material, enabling more efficient and selective synthetic routes to complex pharmaceutical agents.

Table 1: Examples of Chiral Intermediates and Related APIs

| Precursor/Intermediate Class | Therapeutic Area | Significance |

|---|---|---|

| Chiral β-nitro alcohols | Experimental Drugs (e.g., precursor for AZD5423) | Key stereogenic intermediates in multi-step syntheses. researchgate.net |

| L-6-Hydroxynorleucine | Vasopeptidase Inhibitors | Synthesized via enzymatic reductive amination for use as a building block. nih.gov |

| (R)-4-Cyano-3-hydroxybutyrate | Cholesterol-Lowering Agents (e.g., Atorvastatin) | Produced enzymatically to create essential chiral side chains. researchgate.net |

While unnatural amino acids are crucial for creating novel peptides and peptidomimetics with enhanced stability google.com, the direct incorporation of this compound into the total synthesis of naturally occurring products is not extensively documented in the reviewed literature. Its primary role remains in the synthesis of designed molecules for pharmaceutical and research applications.

The structural features of this compound, namely the amine and carboxylic acid groups, make it an ideal candidate for the development of chiral ligands for asymmetric catalysis. These functional groups can coordinate with metal centers, creating a chiral environment that can direct the stereochemical outcome of a chemical reaction.

A prominent strategy in large-scale asymmetric synthesis involves the use of a recyclable chiral auxiliary, often derived from amino acids, to form a metal complex (e.g., a Ni(II) complex) that facilitates stereoselective alkylation reactions. mdpi.com After the reaction, the chiral auxiliary can be cleaved from the product and recovered, making the process cost-effective and commercially viable. mdpi.com The defined stereochemistry and functional handles of this compound make it a suitable precursor for such chiral auxiliaries and ligands used in asymmetric transformations.

Rational Design and Synthesis of Bioactive Analogues

The rational design of new drugs often involves using established molecular scaffolds that are known to interact with biological targets. These scaffolds are systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

This compound serves as a valuable scaffold in medicinal chemistry. The 4-bromophenyl group is a key feature in various biologically active compounds, including those with anticancer properties. rsc.org The bromine atom can act as a handle for further chemical modification through cross-coupling reactions, allowing for the creation of diverse molecular libraries.

Research into novel anticancer agents has utilized the 2-(4-bromophenyl) moiety as part of larger heterocyclic systems, such as quinolines and thienopyrimidines, to target essential enzymes involved in cancer progression like DNA gyrase and topoisomerases. rsc.org Using this compound as the starting scaffold provides the dual advantages of a site for diversification (the bromine) and a fixed chiral center, which is crucial for achieving specific interactions with target proteins. This approach aligns with the modern drug discovery paradigm of using tailor-made, unnatural amino acids to mimic protein structures and enhance metabolic stability. google.commdpi.com

The compound is a direct precursor for the synthesis of molecules designed to interact with specific biological targets like enzymes and receptors. Angiotensin-converting enzyme (ACE) inhibitors, a major class of cardiovascular drugs, are often derivatives of amino acids like L-proline, demonstrating the power of using amino acid scaffolds to create potent enzyme inhibitors. frontiersin.org

A concrete example of this application is found in derivatives of this compound that have been synthesized and evaluated for their biological activity. One such derivative, {[(2S)-2-{[(4-bromophenyl)carbamoyl]amino}-4-methylpentanoyl]amino}acetic acid , has been identified as a ligand for the N-formyl peptide receptor 2 (FPR2), a G protein-coupled receptor involved in inflammatory responses. This demonstrates the utility of the title compound as a starting point for developing targeted receptor modulators.

Table 2: Bioactive Analogue Derived from a (4-bromophenyl) Scaffold

| Compound | Target | Measured Activity | Source |

|---|

This targeted synthesis approach, starting from a well-defined chiral building block, is a cornerstone of modern medicinal chemistry for developing new therapeutic agents. nih.gov

Future Research Directions and Outlook

Development of Novel and Highly Enantioselective Synthetic Routes

The efficient and stereoselective synthesis of (S)-2-Amino-2-(4-bromophenyl)acetic acid is paramount for its application in various fields. While classical resolution methods have been employed, future research is increasingly focused on more sophisticated and atom-economical approaches.

Chemoenzymatic Synthesis: The integration of enzymatic methods with traditional chemical synthesis offers a green and highly selective route. Future efforts will likely concentrate on the discovery and engineering of novel enzymes, such as leucine (B10760876) dehydrogenases or aminotransferases, for the asymmetric amination of prochiral keto acid precursors like (2-chlorophenyl)glyoxylic acid. nih.govresearchgate.net Protein engineering, through directed evolution and semi-rational design, can further enhance enzyme activity, stability, and substrate specificity, leading to higher yields and enantiomeric excesses. nih.gov

Asymmetric Strecker Synthesis: The Strecker synthesis, a classic method for amino acid production, can be rendered asymmetric through the use of chiral auxiliaries or catalysts. organic-chemistry.orgmasterorganicchemistry.comic.ac.uk Future investigations may explore the use of novel chiral catalysts, including organocatalysts, to achieve high enantioselectivity in the synthesis of the α-aminonitrile intermediate. organic-chemistry.orgrsc.org The development of catalytic systems that operate under mild and environmentally friendly conditions will be a key focus.

Dynamic Kinetic Resolution (DKR): DKR combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.govmdpi.comresearchgate.net Research in this area will likely involve the development of new catalyst systems, including those based on chiral bifunctional (thio)urea and squaramide organocatalysts, for the dynamic kinetic resolution of racemic 4-bromophenylglycine derivatives. nih.govmdpi.comresearchgate.net The optimization of reaction conditions to achieve high diastereomeric and enantiomeric excess is a critical aspect of this research. researchgate.net

| Synthetic Strategy | Key Advantages | Future Research Focus |

| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Discovery and engineering of novel enzymes, process optimization for industrial scale-up. nih.govresearchgate.net |

| Asymmetric Strecker Synthesis | Utilizes readily available starting materials, versatile. | Development of new chiral catalysts (organocatalysts, metal complexes) for improved stereocontrol. organic-chemistry.orgmasterorganicchemistry.comrsc.org |

| Dynamic Kinetic Resolution | Potential for 100% theoretical yield of the desired enantiomer. | Design of efficient racemization catalysts and optimization of integrated resolution processes. nih.govmdpi.comresearchgate.net |

Expansion of Derivatization Chemistry and Functionalization Strategies

The bromine atom and the amino acid functionality of this compound provide two reactive handles for a wide range of chemical modifications. Future research will undoubtedly explore new derivatization and functionalization strategies to create diverse molecular architectures.

Peptide Synthesis: The incorporation of this compound into peptide chains can impart unique conformational constraints and biological activities. nih.govnih.gov The development of efficient coupling reagents and protocols is crucial for the synthesis of peptides containing this bulky and sterically hindered amino acid. peptide.combachem.com Future work will likely focus on creating novel peptide-based drugs with enhanced stability and receptor-binding affinity. The synthesis of peptidomimetics, where the peptide bond is replaced by a more stable linkage, is also a promising area of research. mdpi.com

Bioactive Heterocycles: The amino acid can serve as a scaffold for the synthesis of various heterocyclic compounds. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown potential as antimicrobial and anticancer agents. researchgate.net Future research will likely involve the design and synthesis of new heterocyclic systems derived from this compound with a broad spectrum of biological activities.

Functionalization of the Phenyl Ring: The bromine atom on the phenyl ring is a versatile functional group that can be utilized in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, leading to the generation of large libraries of compounds for high-throughput screening.

Integration of Advanced Computational Methods for Predictive Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. The integration of these methods will significantly accelerate the design and development of novel compounds based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govnih.govsemanticscholar.org Future research will involve the development of robust QSAR models for various biological targets to predict the activity of new derivatives of this compound and guide the synthesis of more potent compounds. nih.govmdpi.com

Pharmacophore Modeling: Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.govgrafiati.com This approach can be used to design novel inhibitors by ensuring that the synthesized molecules possess the necessary features for binding to a specific biological target.

Molecular Docking and Dynamics Simulations: These computational techniques provide insights into the binding mode and affinity of a ligand to its receptor. researchgate.net Future studies will utilize molecular docking to screen virtual libraries of this compound derivatives against various therapeutic targets. Molecular dynamics simulations will be employed to study the stability of the ligand-receptor complexes and to understand the dynamic aspects of their interactions.

Targeted Research in Drug Discovery and Therapeutic Development

The unique structural features of this compound and its derivatives make them attractive candidates for the development of new therapeutic agents.

Anticancer Agents: Derivatives of related bromophenyl compounds have demonstrated promising anticancer activity. researchgate.net Future research will focus on the design and synthesis of novel this compound derivatives that target specific pathways involved in cancer progression, such as cell cycle regulation or signal transduction. The development of compounds with high selectivity for cancer cells over normal cells will be a key objective.

Antimicrobial Agents: The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Thiazole derivatives containing a 4-bromophenyl group have shown antimicrobial activity. researchgate.net Future investigations will explore the potential of this compound as a scaffold for the development of novel antibiotics with unique mechanisms of action.

Bioactive Peptides: The incorporation of this compound into peptides can lead to the development of potent and selective bioactive peptides. nih.govnih.govrsc.orgresearchgate.net These peptides could target a wide range of diseases, including metabolic disorders and autoimmune diseases. nih.govmdpi.com Research will focus on optimizing the peptide sequence to enhance its therapeutic efficacy and pharmacokinetic properties. mdpi.com

Exploration of New Bio-conjugation and Material Science Applications

The reactivity of the amino and carboxyl groups, along with the potential for functionalization of the phenyl ring, makes this compound a valuable component for bioconjugation and the development of advanced materials.

Radiolabeled Probes for Imaging: The introduction of a positron-emitting isotope, such as Carbon-11, into the this compound molecule could lead to the development of novel PET imaging agents. mdpi.comaustinpublishinggroup.comnih.govnih.gov These radiolabeled probes could be used for the non-invasive visualization and quantification of biological processes in vivo, aiding in disease diagnosis and monitoring treatment response. mdpi.comnih.gov

Self-Assembling Peptides for Nanomaterials: Peptides containing unnatural amino acids can self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels. nih.govresearchgate.netnih.govmanchester.ac.ukresearchgate.net The incorporation of this compound into peptide sequences could lead to the formation of novel nanomaterials with unique properties. These materials could find applications in tissue engineering, drug delivery, and biosensing. nih.govmanchester.ac.uk The bromine atom could also serve as a site for further functionalization of the self-assembled structures.

Functional Polymers: The amino acid can be incorporated into polymer chains to create functional materials. The bromine atom can act as a site for post-polymerization modification, allowing for the introduction of various functional groups and the tuning of the polymer's properties.

Q & A

Basic Research Question

Methodological Answer:

The synthesis of this compound typically involves chiral resolution or enantioselective methods. A validated approach starts with L-aspartic acid derivatives, where functional groups are protected (e.g., using Boc or Fmoc groups), followed by bromophenyl group introduction via nucleophilic substitution or cross-coupling reactions. Reduction steps (e.g., catalytic hydrogenation) and deprotection are critical for maintaining stereochemical integrity.

Key Factors Affecting Yield/Purity:

Q. Table 1: Comparison of Synthesis Methods

| Method | Starting Material | Yield (%) | e.e. (%) | Key Reference |

|---|---|---|---|---|

| L-Aspartic Acid Route | L-Aspartic Acid | 65 | 99 | |

| Cross-Coupling | 4-Bromophenylboronic Acid | 45 | 95 | |

| Enzymatic Resolution | Racemic Mixture | 30 | 99 |

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

Methodological Answer:

- Solid-State NMR: Deuterium NMR (²H NMR) at varying temperatures (e.g., 25°C to -50°C) reveals dynamic molecular behavior, such as rotational barriers of the bromophenyl group .

- X-ray Crystallography: SHELX software is widely used for resolving crystal structures, with SHELXL refining anisotropic displacement parameters for heavy atoms like bromine .

- FT-IR/Raman Spectroscopy: Identifies vibrational modes of the amino and carboxylic acid groups, critical for confirming protonation states .

Q. Table 2: Key Spectroscopic Data

How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Advanced Research Question

Methodological Answer:

Contradictions often arise from differences in assay conditions or impurity profiles. To address this:

Standardize Assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and control for enantiomeric purity.

Impurity Profiling: LC-MS/MS identifies trace byproducts (e.g., dehalogenated analogs) that may antagonize bioactivity .

Dose-Response Analysis: Compare IC₅₀ values under identical pH and temperature conditions. For example, conflicting neuropharmacological data may stem from variations in blood-brain barrier permeability assays .

Case Study:

A study reporting divergent IC₅₀ values (5 µM vs. 20 µM) for collagenase inhibition was resolved by re-evaluating ligand protonation states in docking simulations .

What strategies optimize enantiomeric purity during synthesis, considering challenges in chiral center formation?

Advanced Research Question

Methodological Answer:

- Chiral Auxiliaries: Use (R)- or (S)-Proline derivatives to induce asymmetry during condensation reactions .

- Kinetic Resolution: Enzymes like lipases selectively hydrolyze one enantiomer, achieving >99% e.e. .

- Cryogenic Crystallization: Slow cooling (-20°C) in ethanol/water mixtures preferentially crystallizes the (S)-enantiomer .

Challenges:

Racemization during Boc-deprotection (acidic conditions) is mitigated by using mild reagents (e.g., TFA at 0°C) .

How reliable are computational models for predicting interactions between this compound and biological targets?

Advanced Research Question

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and MD simulations are validated tools but require:

- Accurate Force Fields: AMBER or CHARMM parameters for bromine atoms improve binding affinity predictions .

- Solvent Effects: Explicit water models account for hydrogen bonding with the carboxylic acid group.

- Experimental Validation: Correlate docking scores (e.g., Gibbs free energy) with SPR-measured binding constants.

Example:

Docking of this compound with collagenase predicted a hydrogen bond with Gln215 (2.2 Å), later confirmed via X-ray crystallography .

Q. Table 3: Computational vs. Experimental Binding Data

| Target | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) | Reference |

|---|---|---|---|

| Collagenase | -6.4 | 5.2 | |

| GABA Receptor | -5.8 | 12.3 |

What are the implications of substituent positioning (e.g., bromine vs. chlorine) on bioactivity?

Advanced Research Question

Methodological Answer:

Comparative studies using analogs (e.g., 4-chloro or 4-fluoro derivatives) reveal:

- Electron-Withdrawing Effects: Bromine’s larger atomic radius increases steric hindrance, reducing receptor binding compared to chlorine .

- Hydrophobic Interactions: Bromine enhances membrane permeability, as shown in Caco-2 cell assays .

Q. Table 4: Substituent Effects on Bioactivity

| Substituent | LogP | IC₅₀ (µM, Collagenase) | Reference |

|---|---|---|---|

| 4-Br | 1.8 | 5.2 | |

| 4-Cl | 1.5 | 3.9 | |

| 4-F | 1.2 | 8.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.